REACTION_CXSMILES
|
CCN([CH:7]([CH3:9])C)C(C)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:32])([F:31])[F:30])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41](CNC(=O)C(OCC)=O)[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.CCN(C(C)C)C(C)C.CCN(C(N1N=N[N:80]([C:83]2[C:88](Cl)=CC=CC=2)[C:78]1=[O:79])=O)C1CCCCC1.[C:90](=[O:93])([O-:92])[O-:91].[K+:94].[K+]>CN1C(=O)CCC1.O.CN(C=O)C.CC(C)=O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:30])([F:32])[F:31])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41]([CH2:88][CH2:83][NH:80][C:78](=[O:79])[C:90]([O:92][CH2:7][CH3:9])=[O:91])[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.[C:90](=[O:91])([O-:93])[O-:92].[K+:94].[K+:94] |f:1.2,4.5.6,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate DIPEA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CNC(C(=O)OCC)=O)C=C1.CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
To each of the reaction vials
|
Type
|
CUSTOM
|
Details
|
Vials were capped
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
collecting into a 96 well deep-well plate
|
Type
|
CUSTOM
|
Details
|
Reaction vials
|
Type
|
WASH
|
Details
|
were rinsed with 500 μLs of DMF each and rinses
|
Type
|
CUSTOM
|
Details
|
The desired products were isolated by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CCNC(C(=O)OCC)=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |